molecular formula C10H8N2O2 B8529772 3-Methyl-5,7-dihydro-6H-isoxazolo[4,5-f]indol-6-one

3-Methyl-5,7-dihydro-6H-isoxazolo[4,5-f]indol-6-one

Cat. No. B8529772
M. Wt: 188.18 g/mol
InChI Key: YZOYWHBJOJTCQQ-UHFFFAOYSA-N
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Patent
US06326382B1

Procedure details

A mixture of the oxime acetate formed in step c (4.48 g, 18.0 mmol) and pyridine (14.6 mL, 180 mmol) in dimethylformamide (DMF) (660 mL) was heated at 125-130° C. for 4 hours. The cooled reaction mixture was poured over water and extracted with EtOAc (4 times). The combined organic layer was washed with water and brine and dried (MgSO4), filtered, and concentrated. Purification by silica gel flash chromatography (50% EtOAc/hexanes→100% EtOAc) gave the title compound (2.20 g, 65%) as a pale yellow-orange solid.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=O.C1(CN2CCC(C[CH2:23][C:24]3[C:28]4[CH:29]=[C:30]5[CH2:35][C:34](=[O:36])[NH:33][C:31]5=[CH:32][C:27]=4[O:26][N:25]=3)CC2)C=CC=CC=1.N1C=CC=CC=1.O>CN(C)C=O>[CH3:23][C:24]1[C:28]2[CH:29]=[C:30]3[CH2:35][C:34](=[O:36])[NH:33][C:31]3=[CH:32][C:27]=2[O:26][N:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O.C1(=CC=CC=C1)CN1CCC(CC1)CCC1=NOC2=C1C=C1C(=C2)NC(C1)=O
Name
Quantity
14.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
660 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
127.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4 times)
WASH
Type
WASH
Details
The combined organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (50% EtOAc/hexanes→100% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC2=C1C=C1C(=C2)NC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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